

The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

Cat. No.: *B595586*

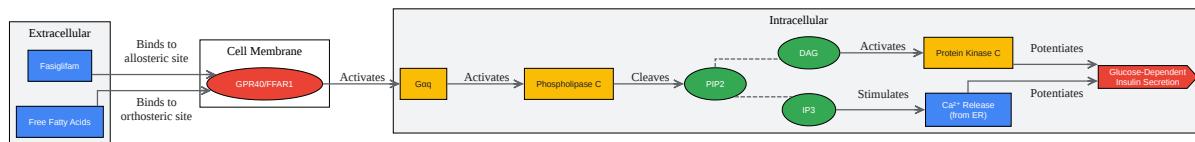
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).^{[1][2]} Developed by Takeda Pharmaceutical Company, it reached Phase III clinical trials for the treatment of type 2 diabetes mellitus.^[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low risk of hypoglycemia by enhancing glucose-dependent insulin secretion.^{[4][5]} However, its development was terminated due to concerns about liver safety.^{[6][7]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data and experimental methodologies.

Discovery and Synthesis


The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.^{[3][8]} The development process involved optimizing a lead compound, a phenylpropanoic acid derivative, to improve its in vitro agonist activity and pharmacokinetic profile.^{[8][9]} Cyclization of the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with enhanced properties, which ultimately resulted in the identification of Fasiglifam ([(3S)-6-(2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate).^{[8][10]}

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme has been described in scientific literature.[8][11] The synthesis involves the coupling of key intermediates to construct the biphenyl ether core, followed by the introduction of the dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as ¹⁴C-TAK-875 and ³H-TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][10][13] This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust, glucose-dependent insulin secretion from pancreatic β -cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the G α q protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] The combined effect of increased intracellular Ca²⁺ and PKC activation enhances the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]

[Click to download full resolution via product page](#)

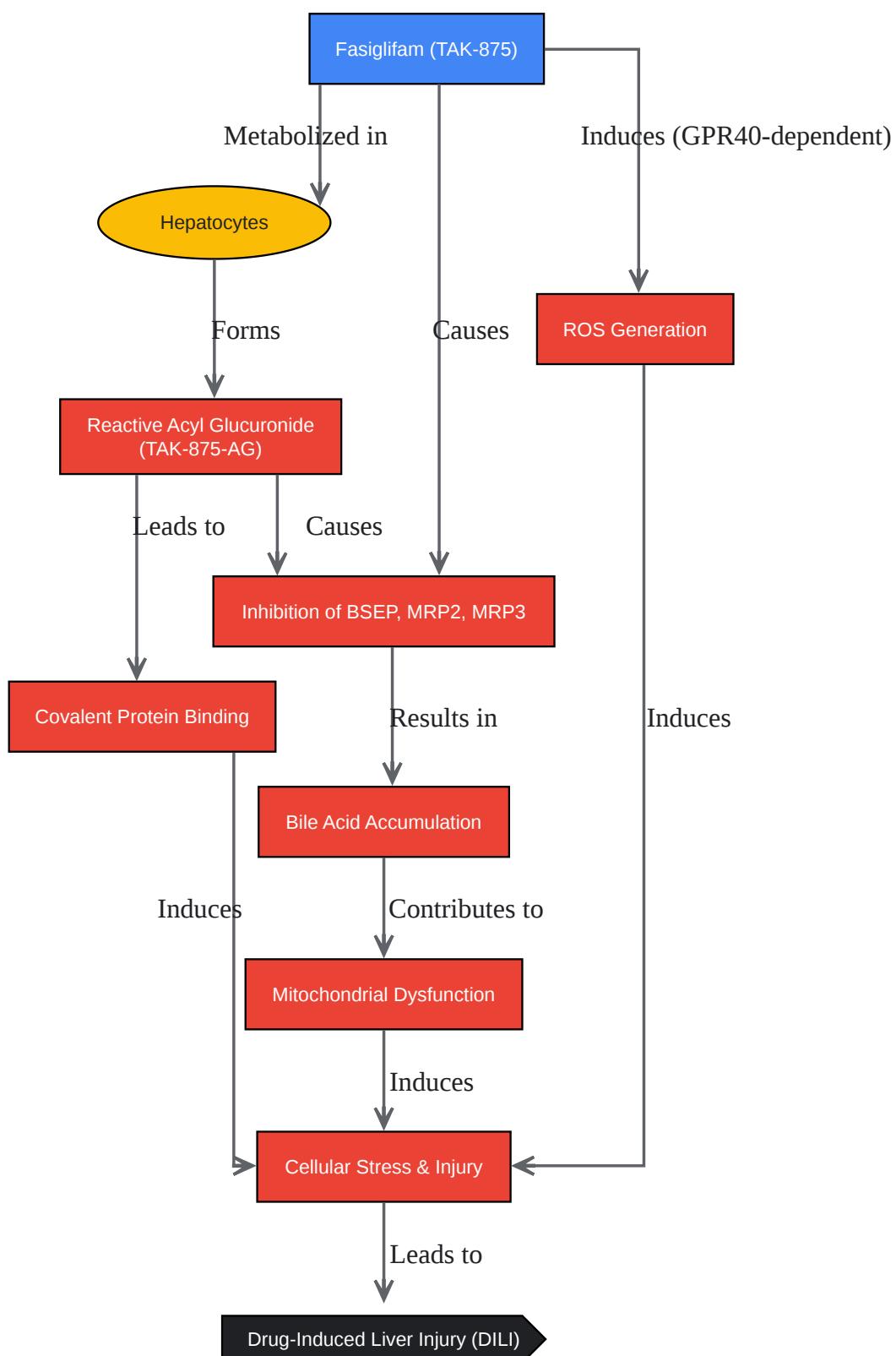
Fasiglifam's GPR40 Signaling Pathway

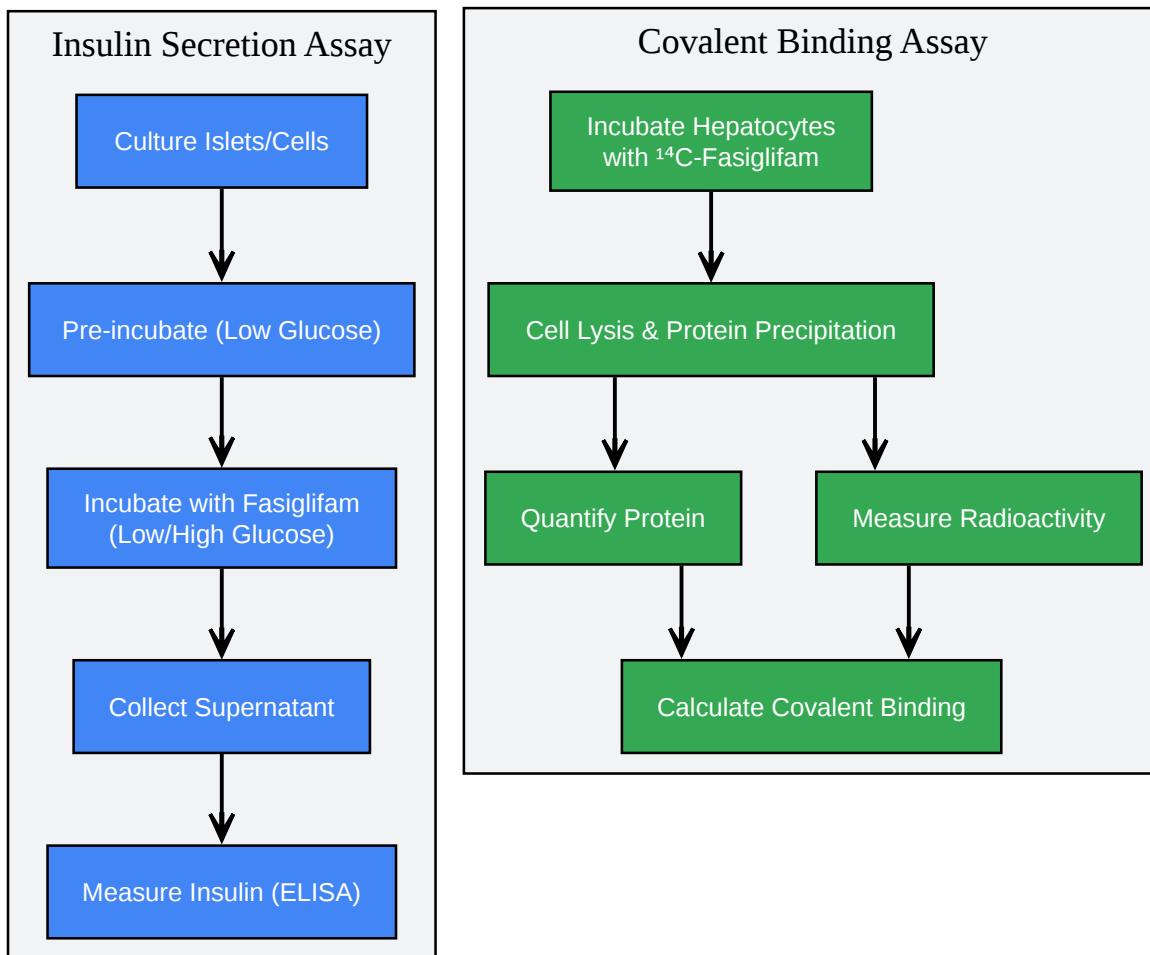
Efficacy and Clinical Trial Data

Fasiglifam demonstrated promising efficacy in Phase II and Phase III clinical trials.[5][17] It significantly reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels in patients with type 2 diabetes.[5][17]

Phase III Clinical			
Trial (24 weeks)[5] [17]	Placebo	Fasiglifam 25 mg	Fasiglifam 50 mg
Change in HbA1c from baseline	+0.16%	-0.57%	-0.83%
Patients achieving HbA1c <6.9%	13.8%	30.2%	54.8%

A 52-week open-label Phase III study in Japanese patients also showed sustained reductions in HbA1c levels with both monotherapy and combination therapy.[18] A key advantage observed in these trials was the low incidence of hypoglycemia, which is a common side effect of other insulin secretagogues like sulfonylureas.[18]


Hepatotoxicity and Discontinuation


Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns about drug-induced liver injury (DILI).[6][19] An increase in the incidence of elevated liver enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo in Phase III trials.[7][20]

Liver Enzyme Elevation ($\geq 3x$ ULN) in Phase III Cardiovascular Outcomes Trial[20]		
	Placebo	Fasiglifam
Incidence	0.5%	2.1%

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[12] This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[12] Additionally, TAK-875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and

multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human hepatoma cell line, showed that Fasiglifam induced cytotoxicity and reactive oxygen species (ROS) generation in a GPR40-dependent manner.[21]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. takeda.com [takeda.com]

- 4. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 7. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. fasiglifam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 15. Fasiglifam (TAK-875) has dual potentiating mechanisms via G_αq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pmlive.com [pmlive.com]
- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#discovery-and-synthesis-of-fasiglifam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com